3-(3-Benzo[1,3]dioxol-5-yl-acryloyl)-4-phenyl-1H-quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Benzo[1,3]dioxol-5-yl-acryloyl)-4-phenyl-1H-quinolin-2-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a benzo[1,3]dioxole moiety, an acryloyl group, and a quinolin-2-one core, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Benzo[1,3]dioxol-5-yl-acryloyl)-4-phenyl-1H-quinolin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Quinolin-2-one synthesis: The quinolin-2-one core can be synthesized via a Friedländer reaction, which involves the condensation of aniline derivatives with ketones in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3-(3-Benzo[1,3]dioxol-5-yl-acryloyl)-4-phenyl-1H-quinolin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinolin-2-one derivatives with additional oxygen functionalities.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon, resulting in the saturation of the acryloyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
Scientific Research Applications
3-(3-Benzo[1,3]dioxol-5-yl-acryloyl)-4-phenyl-1H-quinolin-2-one has been studied for its applications in:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its antimicrobial properties and potential use in developing new antibiotics.
Mechanism of Action
The mechanism by which 3-(3-Benzo[1,3]dioxol-5-yl-acryloyl)-4-phenyl-1H-quinolin-2-one exerts its effects involves interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to bind to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis . The compound’s antimicrobial action is believed to involve the inhibition of key enzymes in bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzo[1,3]dioxole moiety and have shown similar anticancer activity.
Quinoline-1,3-benzodioxole chalcones: These compounds exhibit nonlinear optical properties and have been studied for their potential in photonic applications.
Uniqueness
3-(3-Benzo[1,3]dioxol-5-yl-acryloyl)-4-phenyl-1H-quinolin-2-one is unique due to its combination of structural features, which confer a wide range of chemical reactivity and biological activity
Properties
IUPAC Name |
3-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17NO4/c27-20(12-10-16-11-13-21-22(14-16)30-15-29-21)24-23(17-6-2-1-3-7-17)18-8-4-5-9-19(18)26-25(24)28/h1-14H,15H2,(H,26,28)/b12-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKDPOUQZYMNPT-ZRDIBKRKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=C(C4=CC=CC=C4NC3=O)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)C3=C(C4=CC=CC=C4NC3=O)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.